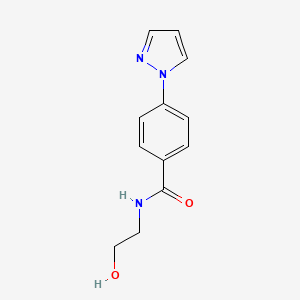

N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide

Descripción

N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide is a benzamide derivative featuring a pyrazole ring at the para-position of the benzamide core and a hydroxyethyl group attached to the amide nitrogen.

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-4-pyrazol-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-9-7-13-12(17)10-2-4-11(5-3-10)15-8-1-6-14-15/h1-6,8,16H,7,9H2,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOKPCXLUDUEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001242198 | |

| Record name | N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017782-46-5 | |

| Record name | N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by the hydroxyethyl moiety.

Formation of the Benzenecarboxamide Moiety: The final step involves the coupling of the pyrazole derivative with a benzenecarboxylic acid derivative, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

Reduction: The carbonyl group in the benzenecarboxamide moiety can be reduced to an alcohol using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)

Reduction: NaBH4, LiAlH4

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of alcohol derivatives

Substitution: Formation of substituted pyrazole derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. Its structure allows for various modifications that can enhance its efficacy and selectivity against specific enzymes or cancer types.

Enzyme Inhibition

Research indicates that N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide can serve as an enzyme inhibitor. It has been studied for its effects on various enzymes, particularly those involved in cancer progression and inflammation. The compound's ability to inhibit enzymes is significant for developing targeted cancer therapies.

- Case Study : A study highlighted the use of similar pyrazole derivatives in inhibiting lysine acetyltransferases, which play a role in gene expression and cancer progression. The structural modifications of pyrazole compounds can lead to selective inhibition of these enzymes, suggesting that this compound could be optimized for similar applications .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against several cancer cell lines, including breast (MCF7), lung (A549), and colon (HT29) cancers. The effectiveness is often measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 | TBD | |

| Similar Pyrazole Derivative | A549 | 26 | |

| Benzimidazole-Pyrazole Hybrid | HT29 | 49.85 |

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activities. Modifications at specific positions on the benzamide or pyrazole ring can significantly alter its potency and selectivity.

Key Structural Features

- Hydroxyethyl Group : Enhances solubility and may improve interaction with biological targets.

- Pyrazole Moiety : Known for its role in anticancer activity; modifications can lead to improved selectivity towards specific cancer types.

Drug Development

With further optimization, this compound could be developed into a drug candidate targeting specific cancers or inflammatory diseases.

Combination Therapies

Given its mechanism of action, combining this compound with other therapeutic agents may enhance efficacy and reduce resistance in cancer treatments.

Mecanismo De Acción

The mechanism of action of N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the pyrazolyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula C₁₂H₁₃N₃O₂.

Analytical Characterization

- IR Spectroscopy : The hydroxyethyl group would introduce a broad O–H stretch (~3241 cm⁻¹, as seen in ). Pyrazole C–N stretches typically appear near 1543 cm⁻¹.

- Mass Spectrometry : The target compound’s molecular ion would likely align with its molecular weight (~274.3), similar to ’s compound (m/z 277) .

Actividad Biológica

N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzamide core substituted with a hydroxyethyl group and a pyrazole moiety. Its molecular formula is with a molecular weight of approximately 230.27 g/mol. The presence of the pyrazole ring is crucial for its biological activity, as it can interact with various biological targets.

Enzyme Inhibition

Recent studies indicate that this compound exhibits significant enzyme inhibition properties. For instance, it has been noted for its potential to inhibit lysine acetyltransferases (KATs), particularly KAT8, which plays a role in cancer progression and metabolism. The compound was found to have a low micromolar inhibitory concentration () against KAT8, demonstrating its promising role as a selective inhibitor .

Anticancer Activity

This compound has shown notable anticancer effects across various cell lines:

- Cell Lines Tested :

- HeLa (cervical cancer)

- A549 (lung cancer)

- HepG2 (liver cancer)

In vitro studies revealed that the compound significantly inhibited cell proliferation in these lines, with IC50 values ranging from 20 µM to 50 µM, indicating moderate to strong anticancer activity . The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole moiety can enhance or diminish this activity .

Case Studies and Research Findings

Several research findings highlight the biological significance of this compound:

| Study | Findings |

|---|---|

| Bouabdallah et al. (2022) | Reported significant cytotoxic effects against various cancer cell lines with IC50 values around 20 µM for HeLa cells. |

| Wei et al. (2023) | Found that derivatives of pyrazole exhibited potent growth inhibition in A549 cells, suggesting that structural modifications can influence activity. |

| Xia et al. (2023) | Demonstrated that compounds similar to this compound induced apoptosis in cancer cells, supporting its potential as an anticancer agent. |

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and modulation of cellular pathways involved in proliferation and apoptosis. By targeting specific enzymes like KAT8, the compound may alter acetylation patterns within cells, leading to changes in gene expression associated with tumor growth and survival .

Q & A

Q. What synthetic methodologies are recommended for N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide, and how can reaction conditions be optimized?

The synthesis of this compound can leverage Mannich reactions, as demonstrated in the preparation of structurally related pyrazole derivatives. For instance, the Mannich reaction of N,N'-bis(methoxymethyl)diaza-18-crown-6 with phenolic substrates (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) under reflux conditions yields bis-pyrazolylmethyl derivatives . Optimization involves:

- Temperature control : Reflux conditions (e.g., 80–100°C) to ensure complete reaction.

- Catalyst selection : Use of mild bases or phase-transfer catalysts to enhance reactivity.

- Stoichiometric ratios : Balancing equivalents of amine, aldehyde, and phenolic components to minimize side products.

Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. Which analytical techniques are essential for characterizing the compound’s structural integrity and purity?

Key techniques include:

- Infrared (IR) spectroscopy : To confirm functional groups (e.g., amide C=O stretch at ~1660 cm⁻¹, pyrazole ring vibrations) .

- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-HRMS) for accurate molecular weight determination (e.g., expected [M+H⁺] ion) .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥95% by HPLC) and quantification of residual solvents .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interactions with biological targets?

Computational docking tools like Glide (Schrödinger) are recommended for studying ligand-receptor interactions. Key steps include:

- Protein preparation : Generate a receptor grid using the OPLS-AA force field, focusing on active-site residues .

- Ligand sampling : Perform torsional flexibility optimization and Monte Carlo sampling to explore conformational space .

- Scoring : Use the GlideScore function, which combines empirical and force-field terms to rank poses. Validation against co-crystallized ligands (RMSD < 2 Å) ensures accuracy .

This approach is particularly effective for identifying binding modes in enzymes or receptors relevant to medicinal chemistry.

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies in activity data may arise from variations in assay conditions or structural analogs. Mitigation strategies include:

- Orthogonal assays : Cross-validate results using biochemical (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays.

- Structural confirmation : Verify compound identity via X-ray crystallography or 2D-NMR before biological testing.

- Control experiments : Include reference compounds (e.g., known inhibitors) to benchmark activity .

Documentation of solvent, pH, and temperature conditions is critical for reproducibility.

Q. What strategies enhance structure-activity relationships (SAR) for improving bioactivity?

SAR optimization involves systematic modifications:

- Pyrazole ring substitution : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to modulate electronic properties and binding affinity .

- Hydroxyethyl side chain : Explore alkylation or acylation to alter solubility and metabolic stability .

- Benzamide moiety : Replace the benzoyl group with heteroaromatic systems (e.g., quinoline) to enhance target selectivity .

In vitro screening against target proteins (e.g., kinases) and pharmacokinetic profiling (e.g., LogP, PSA) guide iterative design .

Methodological Considerations

Q. How to address synthetic challenges in scaling up the compound for preclinical studies?

- Solvent selection : Replace volatile solvents (e.g., DCM) with greener alternatives (e.g., EtOAc) for safer scale-up.

- Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported bases) to improve yield and reduce waste .

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR) to track reaction progress .

Q. What computational tools are suitable for predicting physicochemical properties?

- LogP and solubility : Use QikProp (Schrödinger) or ACD/Labs to estimate partition coefficients and aqueous solubility .

- Polar surface area (PSA) : Calculate PSA to predict blood-brain barrier permeability .

- Degradation pathways : Employ software like Zeneth (Lhasa Ltd.) to simulate oxidative or hydrolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.